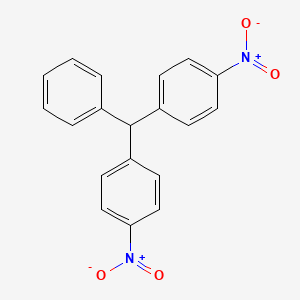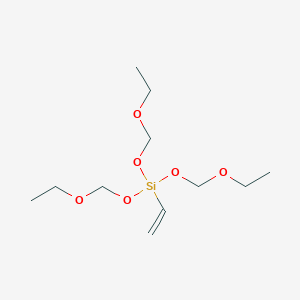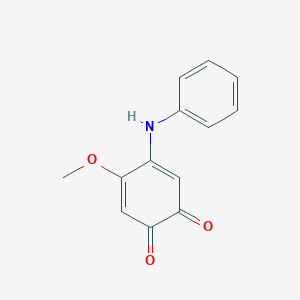
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with a unique structure that includes an anilino group and a methoxy group attached to a cyclohexa-diene-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of aniline with methoxy-substituted cyclohexa-diene-dione derivatives. One common method includes the following steps:
Starting Materials: Aniline and 5-methoxy-1,2-cyclohexa-diene-3,5-dione.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: The anilino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinones, diols, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Materials Science: The compound is explored for use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Research: It is used as a probe to study various biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism by which 4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound can activate caspases and other apoptotic proteins, leading to programmed cell death in cancer cells.
Reactive Oxygen Species (ROS) Generation: It can increase the production of ROS, which can damage cellular components and induce cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Similar structure but with different substituents, showing prominent cytotoxicity against tumor cell lines.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Another derivative with significant bioactivity.
Uniqueness
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of anilino and methoxy groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
21086-74-8 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
4-anilino-5-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-12(16)11(15)7-10(13)14-9-5-3-2-4-6-9/h2-8,14H,1H3 |
Clave InChI |
SXYANEZGDBNOBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(=O)C=C1NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)

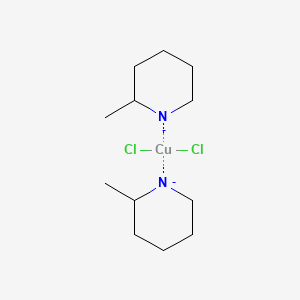
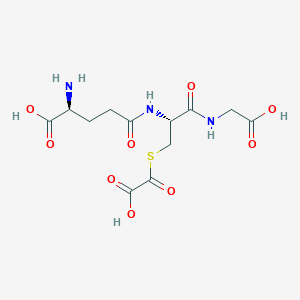
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
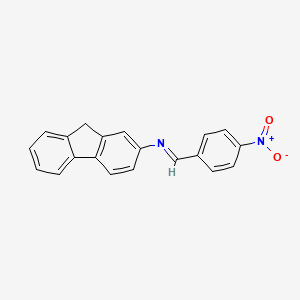
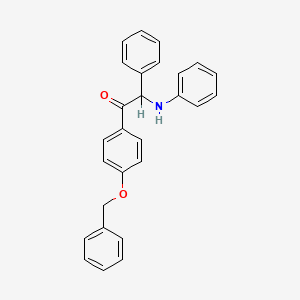

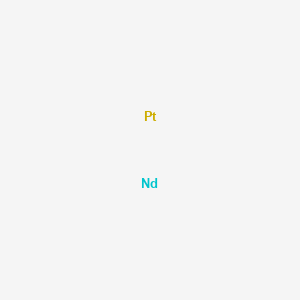
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
